2-((3,5-Dimethylisoxazol-4-yl)(propyl)amino)propanamide
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Overview
Description
2-((3,5-Dimethylisoxazol-4-yl)(propyl)amino)propanamide is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethylisoxazol-4-yl)(propyl)amino)propanamide typically involves the cyclization of α,β-acetylenic oximes catalyzed by gold chloride (AuCl3) under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by copper chloride (CuCl)-mediated intramolecular cyclization . These methods are known for their high yields and functional group compatibility.
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine .
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dimethylisoxazol-4-yl)(propyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and other derivatives.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms in the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and isoamyl nitrite, and reducing agents such as sodium borohydride. Reaction conditions often involve moderate temperatures and the presence of catalysts like CuCl .
Major Products
The major products formed from these reactions include various substituted isoxazoles, oximes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((3,5-Dimethylisoxazol-4-yl)(propyl)amino)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-((3,5-Dimethylisoxazol-4-yl)(propyl)amino)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Shares the isoxazole ring structure but lacks the propylamino and propanamide groups.
2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazole: Another isoxazole derivative with different substituents and biological activities.
Uniqueness
2-((3,5-Dimethylisoxazol-4-yl)(propyl)amino)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)-propylamino]propanamide |
InChI |
InChI=1S/C11H19N3O2/c1-5-6-14(8(3)11(12)15)10-7(2)13-16-9(10)4/h8H,5-6H2,1-4H3,(H2,12,15) |
InChI Key |
YGGILCOPUBUIGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=C(ON=C1C)C)C(C)C(=O)N |
Origin of Product |
United States |
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